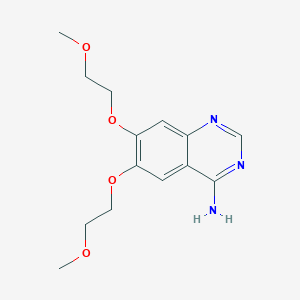
6,7-Bis(2-methoxyethoxy)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-bis(2-methoxyethoxy)quinazolin-4-amine is a quinazoline derivative known for its significant role in medicinal chemistry, particularly as an intermediate in the synthesis of anticancer agents such as erlotinib hydrochloride . This compound is characterized by its two methoxyethoxy groups attached to the quinazoline ring, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine typically involves multiple steps:
Starting Materials: The process begins with 3,4-dihydroxybenzaldehyde, which is reacted with a bromo derivative of ethyl methyl ether to form 3,4-bis(2-methoxyethoxy)benzaldehyde.
Conversion to Benzonitrile: This intermediate is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile through a nitration reaction.
Reduction and Formylation: The nitro group is reduced to an amino group, yielding 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
Industrial Production Methods
Industrial production of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
6,7-bis(2-methoxyethoxy)quinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is utilized in the synthesis of erlotinib hydrochloride, where a chlorinated intermediate is substituted with piperazine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly during its synthesis from nitro to amino derivatives.
Common Reagents and Conditions
Oxalyl Chloride or Thionyl Chloride: Used for chlorination steps.
Piperazine: Used in nucleophilic substitution reactions.
Methanolic/Ethanolic Hydrochloric Acid: Used for the final conversion to erlotinib hydrochloride.
Major Products
The major product formed from these reactions is erlotinib hydrochloride, a potent anticancer agent .
Scientific Research Applications
6,7-bis(2-methoxyethoxy)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of erlotinib hydrochloride, which is used to treat non-small cell lung cancer and pancreatic cancer.
Biological Studies: The compound’s derivatives are studied for their potential anticancer activities, particularly their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase.
Pharmacological Research: Research focuses on its role in developing new quinazoline-based drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, particularly in its derivative form as erlotinib hydrochloride, involves:
Inhibition of EGFR Tyrosine Kinase: The compound binds to the ATP binding site of the EGFR, inhibiting its phosphorylation and blocking signal transduction pathways that promote tumor cell growth and survival
Induction of Apoptosis: By blocking EGFR signaling, the compound induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline-based EGFR inhibitor used in cancer treatment.
Afatinib: A similar compound with irreversible binding to EGFR.
Lapatinib: Targets both EGFR and HER2 receptors.
Uniqueness
6,7-bis(2-methoxyethoxy)quinazolin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for EGFR . This makes it a valuable intermediate in the synthesis of highly effective anticancer agents like erlotinib hydrochloride .
Properties
Molecular Formula |
C14H19N3O4 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N3O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H2,15,16,17) |
InChI Key |
FITYFYMINUEMHW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


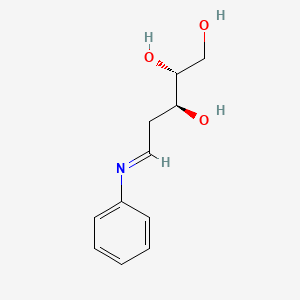
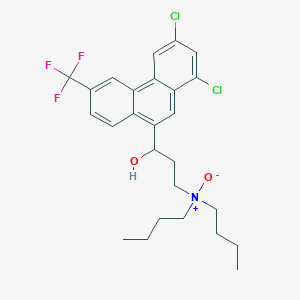
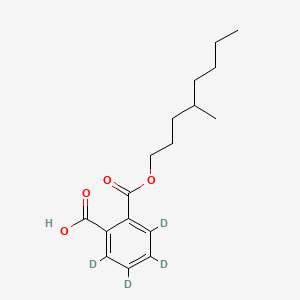
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
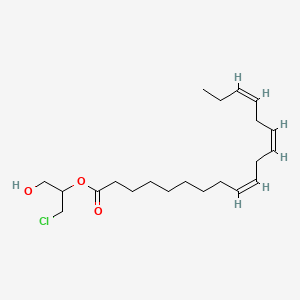


![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)
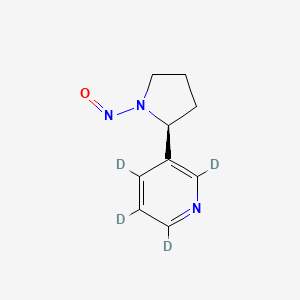
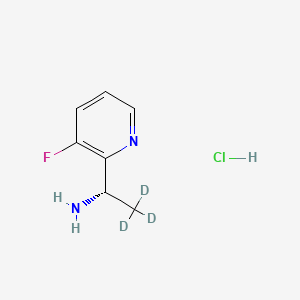
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
